6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
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Overview
Description
6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both benzyl and fluorobenzylidene groups in its structure suggests significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiazole with benzylidene derivatives under controlled conditions. The reaction often requires a catalyst, such as p-toluenesulfonic acid, and is carried out in a solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of automated reactors and continuous flow systems to ensure consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolo[3,2-b][1,2,4]triazines.
Scientific Research Applications
Chemistry
In chemistry, 6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further research in developing new antibiotics.
Medicine
In medicinal chemistry, the compound is being investigated for its potential as an anticancer agent. Preliminary studies suggest that it can induce apoptosis in cancer cells, making it a promising lead compound for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with cellular targets, such as enzymes or receptors. The benzyl and fluorobenzylidene groups play a crucial role in binding to these targets, leading to the inhibition of specific biological pathways. For example, in cancer cells, the compound may inhibit key enzymes involved in cell proliferation, thereby inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-2-(4-tert-butylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 6-Benzyl-2-(3-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
- 6-Benzyl-2-(4-isopropylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Uniqueness
What sets 6-Benzyl-2-(2-fluorobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione apart from similar compounds is the presence of the fluorobenzylidene group. This group enhances the compound’s biological activity and specificity, making it more effective in its applications. Additionally, the fluorine atom can influence the compound’s pharmacokinetics, improving its stability and bioavailability.
Properties
CAS No. |
606954-55-6 |
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Molecular Formula |
C19H12FN3O2S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[(2-fluorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C19H12FN3O2S/c20-14-9-5-4-8-13(14)11-16-18(25)23-19(26-16)21-17(24)15(22-23)10-12-6-2-1-3-7-12/h1-9,11H,10H2/b16-11- |
InChI Key |
UOHZZXVNYSVVJQ-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=CC=C4F)/SC3=NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=NC2=O |
Origin of Product |
United States |
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